5-Methylsulfonyl-1,2,4-thiadiazole
Description
Properties
Molecular Formula |
C3H4N2O2S2 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
5-methylsulfonyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C3H4N2O2S2/c1-9(6,7)3-4-2-5-8-3/h2H,1H3 |
InChI Key |
OHAJTWKMCHGTOM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=NS1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylsulfonyl 1,2,4 Thiadiazole and Its Precursors
General Strategies for 1,2,4-Thiadiazole (B1232254) Ring Formation
A prominent and versatile method for synthesizing the 1,2,4-thiadiazole ring involves the cyclization of precursors containing the necessary nitrogen and sulfur atoms. A highly effective, transition-metal-free approach involves the base-mediated reaction of amidines with a thiocarbonyl source, such as dithioesters or isothiocyanates. organic-chemistry.orgacs.org This reaction proceeds through a tandem sequence: first, the thioacylation of the amidine to form a thioacylamidine intermediate, followed by an in-situ intramolecular dehydrogenative N-S bond formation to yield the final 3,5-disubstituted-1,2,4-thiadiazole. organic-chemistry.orgacs.org
This method is notable for its operational simplicity and the ability to generate unsymmetrically substituted thiadiazoles, depending on the choice of the starting amidine and dithioester or isothiocyanate. acs.org
Electrochemical methods offer a green and efficient alternative for constructing the 1,2,4-thiadiazole ring. These methods operate under catalyst- and external oxidant-free conditions, relying on an applied electrical potential to drive the reaction. A key strategy is the electro-oxidative intramolecular dehydrogenative N-S bond formation starting from imidoyl thiourea (B124793) precursors. organic-chemistry.org This process provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields and demonstrates high functional group tolerance at room temperature. organic-chemistry.org The dimerization of thioamides via electrochemical means can also selectively produce 1,2,4-thiadiazoles.
In recent years, there has been a significant push towards developing synthetic methods that are both metal-free and environmentally friendly. For the synthesis of 1,2,4-thiadiazoles, several such approaches have been successfully implemented.
One notable method uses iodine (I₂) as a mediator for oxidative C-N and N-S bond formations in water, providing a convenient and green route to 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates. organic-chemistry.org Another approach employs sodium carbonate to promote the reaction between amidoximes, isocyanides, and elemental sulfur, using air as the green oxidant and producing water as the only byproduct. organic-chemistry.org Furthermore, the use of phenyliodine(III) bis(trifluoroacetate) (PIFA) facilitates an efficient, metal-free intramolecular oxidative S-N bond formation in imidoyl thioureas, offering very short reaction times and high yields. organic-chemistry.org
Synthesis of the 1,2,4-Thiadiazole Core Precursors
The successful synthesis of the 1,2,4-thiadiazole ring is critically dependent on the availability of suitable starting materials. Amidines and isothiocyanates are two of the most important classes of precursors for these cyclization reactions.
Amidines: Amidines are crucial building blocks for many heterocyclic syntheses. A classic and widely used method for their preparation is the Pinner reaction. wikipedia.orgsynarchive.comnumberanalytics.com This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, which forms an intermediate imino ester salt (a Pinner salt). wikipedia.org This salt is then treated with ammonia (B1221849) or an amine to produce the corresponding amidine. wikipedia.orgsynarchive.com While effective, this two-step process can have drawbacks, such as long reaction times and the use of excess acid. google.com
Isothiocyanates: Isothiocyanates are versatile reagents in organic synthesis. A common and robust method for their preparation starts from primary amines. The amine is first reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt in situ. rsc.org This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. Various reagents can be used for this purpose, including tosyl chloride, propane (B168953) phosphonic acid anhydride (B1165640) (T3P®), or cyanuric chloride, often providing good to excellent yields under mild conditions. rsc.orgresearchgate.net One-pot procedures under aqueous conditions have been developed, making this a scalable and more environmentally friendly option. rsc.org
Table 1: Selected Methods for Isothiocyanate Synthesis from Primary Amines
| Reagent System | Key Features | Reference |
|---|---|---|
| CS₂ / Triethylamine / Tosyl Chloride | Facile, general protocol for alkyl and aryl amines. | researchgate.net |
| CS₂ / Base / T3P® | Efficient desulfuration, good yields. | researchgate.net |
| Phenyl Chlorothionoformate / NaOH | Versatile two-step process, suitable for electron-deficient amines. | researchgate.net |
| CS₂ / K₂CO₃ / Cyanuric Chloride (TCT) | One-pot process under aqueous conditions, suitable for scale-up. | rsc.org |
Thioacylation is a key bond-forming strategy in the assembly of the 1,2,4-thiadiazole ring. This step typically involves the reaction of a nucleophilic nitrogen atom, such as that in an amidine, with a thiocarbonyl compound. A powerful example is the base-mediated tandem thioacylation of amidines using dithioesters or aryl isothiocyanates in a solvent like DMF. organic-chemistry.orgacs.org This reaction generates a thioacylamidine intermediate, which is perfectly poised for the subsequent intramolecular cyclization via N-S bond formation, leading directly to the stable 1,2,4-thiadiazole ring system. organic-chemistry.orgacs.org The choice of the specific thioacylating agent allows for the introduction of diverse substituents at the 5-position of the resulting heterocycle.
Introduction of the Methylsulfonyl Group at the 5-Position
The primary and most extensively documented method for the synthesis of 5-methylsulfonyl-1,2,4-thiadiazole involves the oxidation of its methylthio precursor, 5-methylthio-1,2,4-thiadiazole. This approach is favored due to the relative ease of synthesis of the methylthio-substituted thiadiazole core, which can then be readily oxidized to the desired sulfonyl derivative.
Oxidation Pathways for Methylthio-substituted 1,2,4-Thiadiazoles to Sulfonyl Derivatives
The conversion of the sulfide (B99878) to a sulfone represents a two-step oxidation process, proceeding through a sulfoxide (B87167) intermediate. A variety of oxidizing agents and catalytic systems have been explored to achieve this transformation efficiently and with high yields.
Catalytic oxidation methods are often preferred for their efficiency and selectivity. Tungsten and molybdenum-based catalysts, in particular, have demonstrated efficacy in the oxidation of thioethers to sulfones.
For the analogous transformation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole, a process utilizing a tungsten catalyst has been patented. This method involves reacting the methylthio compound with an oxidizing agent in the presence of a catalytic amount of a tungsten source, such as sodium tungstate, potassium tungstate, or tungstic acid, in conjunction with glacial acetic acid.
While specific examples for the molybdenum-catalyzed oxidation of 5-methylthio-1,2,4-thiadiazole are not extensively detailed in the literature, molybdenum catalysts are well-established for their role in oxygen atom transfer reactions and the oxidation of sulfides to sulfoxides and sulfones in other contexts. Supported molybdenum complexes, for instance, have been shown to effectively catalyze the oxidation of various sulfides.
Table 1: Examples of Catalytic Oxidation Conditions for Thioether-Substituted Thiadiazoles
| Catalyst System | Oxidizing Agent | Substrate | Product | Reference |
| Tungstic Acid / Glacial Acetic Acid | Hydrogen Peroxide | 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole | 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | Patent US6031108A |
| Boric Acid / Glacial Acetic Acid | Hydrogen Peroxide | 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole | 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | Patent ZA200000736B |
A range of oxidizing agents can be employed for the conversion of methylthio-thiadiazoles to their sulfonyl counterparts. The choice of oxidant and reaction conditions can significantly impact the reaction's efficiency and selectivity.
Hydrogen peroxide, often in the presence of an acid catalyst like glacial acetic acid, is a common and environmentally benign oxidizing agent for this transformation. A patented process describes the use of hydrogen peroxide with a catalyst system of boric acid and glacial acetic acid for the oxidation of a similar trifluoromethyl-substituted methylthio-thiadiazole.
In another example, the oxidation of 2-(p-nitrobenzenesulfonamido)-5-methylthio-1,3,4-thiadiazole to the corresponding methylsulfonyl derivative was achieved using chlorine in aqueous methanol. This demonstrates that stronger oxidizing agents can also be effective, although careful control of the reaction conditions is necessary to avoid over-oxidation or side reactions.
Table 2: Various Oxidizing Agents and Conditions
| Oxidizing Agent | Co-reagent/Catalyst | Solvent | Temperature | Reference |
| Hydrogen Peroxide | Boric Acid, Glacial Acetic Acid | Not specified | Not specified | Patent ZA200000736B |
| Chlorine | - | Aqueous Methanol | Not specified | Sassiver and Shepherd, 1966 |
Alternative Synthetic Routes for Direct Sulfonyl Incorporation
While the oxidation of a methylthio precursor is the predominant strategy, alternative synthetic routes that directly incorporate the methylsulfonyl group onto the 1,2,4-thiadiazole ring are of interest for improving synthetic efficiency and avoiding the use of potent oxidizing agents. However, literature describing such direct methods for this compound is sparse.
Hypothetically, such a synthesis could involve the cyclization of a precursor already containing the methylsulfonyl moiety. For instance, the reaction of a sulfonyl-containing amidine or thioamide with a suitable reagent could potentially form the thiadiazole ring with the desired substitution pattern. Research into the synthesis of other sulfonamide-containing thiadiazoles suggests that building the heterocyclic ring from sulfonyl-functionalized starting materials is a viable, albeit less common, approach. For example, the synthesis of various sulfonamide-1,3,4-thiadiazoles has been achieved through cyclization reactions of appropriate precursors.
Another potential, though not explicitly reported for this specific compound, could be the nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 5-position of the 1,2,4-thiadiazole ring with a methanesulfinate (B1228633) salt. The synthesis of 5-halo-1,2,4-thiadiazoles has been documented, which could serve as precursors for such a reaction.
Purification and Characterization Techniques for Synthetic Intermediates and Final Compounds
The purification of this compound and its synthetic intermediates is typically achieved using standard chromatographic techniques. Flash column chromatography on silica (B1680970) gel is a common method for isolating the desired products from reaction mixtures.
The structural elucidation and characterization of these compounds rely on a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are fundamental for confirming the structure of the final compound and its precursors. For this compound, the 1H NMR spectrum is expected to show a characteristic singlet for the methyl protons of the sulfonyl group. The 13C NMR spectrum would provide signals for the carbon atoms of the thiadiazole ring and the methyl group, with the chemical shifts being indicative of the electronic environment. While specific spectral data for this compound is not readily available in public databases, analysis of related structures provides expected chemical shift ranges.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insight into their fragmentation patterns, which can further confirm their structure. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular formula.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands for the sulfonyl group (typically in the regions of 1350-1300 cm-1 and 1160-1120 cm-1) and the C=N and N-N bonds of the thiadiazole ring.
Chemical Reactivity and Functionalization of 5 Methylsulfonyl 1,2,4 Thiadiazole
Reactivity of the 1,2,4-Thiadiazole (B1232254) Ring System
The 1,2,4-thiadiazole ring is an aromatic heterocycle, which typically implies a degree of stability. However, the presence of two nitrogen atoms and a sulfur atom within the ring leads to a considerable polarization of electron density, rendering the carbon atoms electrophilic.
The most prominent feature of the reactivity of the 1,2,4-thiadiazole ring is its susceptibility to nucleophilic substitution, particularly at the 5-position. nih.gov This reactivity is markedly enhanced when an effective leaving group, such as a sulfonyl or a halogen, is present at this position. The methylsulfonyl group (-SO2CH3) in 5-Methylsulfonyl-1,2,4-thiadiazole is an excellent leaving group due to its ability to stabilize a negative charge.
This heightened reactivity at the C5 position is attributed to the electron-withdrawing nature of the adjacent ring nitrogen and sulfur atoms, which polarizes the C5-S bond, making the carbon atom highly electrophilic. Consequently, a wide array of nucleophiles can displace the methylsulfonyl group. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds. For instance, 5-chloro-3-phenyl-1,2,4-thiadiazole (B1265915) readily reacts with various nucleophiles.
Table 1: Illustrative Nucleophilic Substitution Reactions on 5-Substituted 1,2,4-Thiadiazoles
| Starting Material | Nucleophile | Product | Reference |
| 5-Chloro-3-phenyl-1,2,4-thiadiazole | Amines | 5-Amino-3-phenyl-1,2,4-thiadiazole derivatives | N/A |
| 5-Chloro-3-phenyl-1,2,4-thiadiazole | Alkoxides | 5-Alkoxy-3-phenyl-1,2,4-thiadiazole derivatives | N/A |
| 5-Chloro-3-phenyl-1,2,4-thiadiazole | Thiolates | 5-Thioether-3-phenyl-1,2,4-thiadiazole derivatives | N/A |
This table is illustrative and based on the general reactivity of 5-halo-1,2,4-thiadiazoles. Specific reaction conditions and yields would vary.
The analogous reactions with this compound are expected to proceed readily, providing a versatile route to a variety of 5-substituted-1,2,4-thiadiazole derivatives.
In stark contrast to its reactivity towards nucleophiles, the 1,2,4-thiadiazole ring is highly resistant to electrophilic aromatic substitution. nih.gov The electron-deficient nature of the ring, exacerbated by the potent electron-withdrawing methylsulfonyl group, deactivates the ring towards attack by electrophiles. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are generally not feasible on the 1,2,4-thiadiazole ring itself. Any potential electrophilic attack would more likely occur on a substituent attached to the ring, if it possesses sufficient nucleophilic character.
Thiadiazole rings can be susceptible to ring-opening reactions, particularly under basic conditions. While specific data for this compound is scarce, studies on related 1,3,4-thiadiazoles have shown that strong bases can induce ring fission. nih.gov This often leads to the formation of acyclic intermediates which can then undergo recyclization to form different heterocyclic systems. For example, treatment of some thiadiazole derivatives with strong bases can lead to the formation of triazole derivatives. The electron-withdrawing methylsulfonyl group in this compound would likely make the ring even more prone to nucleophilic attack by a base, potentially facilitating ring cleavage.
Reactivity of the Methylsulfonyl Moiety
The methylsulfonyl group not only influences the reactivity of the thiadiazole ring but also possesses its own reactive characteristics.
The protons on the methyl group adjacent to the sulfonyl group (the α-protons) exhibit enhanced acidity. This is due to the strong electron-withdrawing nature of the sulfonyl group, which can stabilize the resulting carbanion through resonance and inductive effects. This increased acidity means that a strong base could potentially deprotonate the methyl group, forming a nucleophilic species.
This carbanion could then, in principle, react with various electrophiles, offering a pathway for functionalization at the methyl group. However, the feasibility of this reaction in the context of the highly electrophilic 1,2,4-thiadiazole ring needs to be considered. The strong basic conditions required for deprotonation might preferentially lead to nucleophilic attack on the ring or ring-opening reactions. Further experimental investigation is required to determine the viability and selectivity of this potential reaction pathway.
Derivatization Strategies of this compound
The derivatization of this compound is primarily dictated by the strong electron-withdrawing nature of the methylsulfonyl group, which activates the thiadiazole ring for nucleophilic attack.
Functionalization at Peripheral Positions
The most reactive site for functionalization on the this compound ring is the 5-position. isres.org The methylsulfonyl group acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity is analogous to that of 5-halo-1,2,4-thiadiazoles, which are known to readily undergo substitution with various nucleophiles. nih.govrsc.org
A range of nucleophiles can be employed to displace the methylsulfonyl group, leading to a diverse library of 5-substituted-1,2,4-thiadiazoles. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, enhancing its reactivity. Common nucleophiles include:
Nitrogen nucleophiles: Amines, anilines, and hydrazines can be used to introduce amino functionalities at the 5-position.
Oxygen nucleophiles: Alkoxides and phenoxides can react to form the corresponding ethers.
Sulfur nucleophiles: Thiols and thiophenols can be employed to generate thioethers.
The general scheme for this functionalization is presented below:
Scheme 1: Nucleophilic Aromatic Substitution at the 5-Position
Where Nu represents N, O, or S, and R is an alkyl or aryl group.
While specific experimental data for the derivatization of this compound is not extensively reported, studies on analogous compounds provide strong evidence for this reactivity pattern. For instance, the synthesis of 5-substituted-2-aryl-1,3,4-thiadiazoles from 5-chloro-thiadiazole highlights the facility of nucleophilic displacement at the 5-position of the thiadiazole ring. nih.gov
Furthermore, the 1,2,4-thiadiazole ring itself can be subject to nucleophilic attack under certain conditions, leading to ring-opening. This has been observed in the reaction of 2,3,5-substituted nih.govrsc.orgresearchgate.net-thiadiazoles with cysteine, where the thiol group attacks the sulfur atom of the thiadiazole ring.
Modification of the Methylsulfonyl Group for Library Synthesis
The methylsulfonyl group itself can be a handle for further derivatization, although this is less common than its displacement. The acidic nature of the protons on the methyl group, enhanced by the adjacent sulfonyl group, allows for potential deprotonation and subsequent reaction with electrophiles.
Table 1: Potential Derivatization Reactions at the Methylsulfonyl Group
| Reaction Type | Reagents and Conditions | Product Type |
| Alkylation | 1. Strong base (e.g., n-BuLi, LDA) 2. Alkyl halide (R-X) | 5-(Alkyl-CH₂-sulfonyl)-1,2,4-thiadiazole |
| Aldol-type Condensation | 1. Base 2. Aldehyde or Ketone | 5-(ß-Hydroxyalkyl-sulfonyl)-1,2,4-thiadiazole |
These strategies, while chemically plausible, require careful optimization due to the potential for competing reactions at the thiadiazole ring. The strongly basic conditions required for deprotonation of the methyl group could also promote nucleophilic attack on the ring itself.
Mechanistic Studies of Key Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies.
Elucidation of Reaction Mechanisms for Ring Formation and Substitution
Ring Formation:
The synthesis of the 1,2,4-thiadiazole ring itself can be achieved through various methods, with a common approach being the oxidative cyclization of thioamides. A proposed mechanism involves the S-bromination of a thioamide, which then reacts with a second equivalent of the thioamide. A subsequent S-bromination initiates ring closure and tautomerization to form the 1,2,4-thiadiazole ring. nih.govacs.org
Nucleophilic Aromatic Substitution (SNAr):
The substitution of the methylsulfonyl group at the 5-position proceeds via a classical SNAr mechanism. This two-step process involves:
Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon at the 5-position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the thiadiazole ring, including the nitrogen atoms.
Departure of the leaving group: The methylsulfonyl anion is expelled, and the aromaticity of the thiadiazole ring is restored.
The presence of the strongly electron-withdrawing methylsulfonyl group is critical as it stabilizes the Meisenheimer complex, thereby lowering the activation energy for the reaction.
Kinetic and Thermodynamic Aspects of Derivatization Reactions
Detailed kinetic and thermodynamic studies specifically for the derivatization of this compound are not widely available in the literature. However, general principles of physical organic chemistry can be applied to understand the factors influencing these reactions.
Kinetics:
The rate of the SNAr reaction is influenced by several factors:
Nucleophilicity: Stronger nucleophiles will react faster.
Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile salt without strongly solvating the anion, thus increasing its reactivity.
Leaving Group Ability: The methylsulfonyl group is an excellent leaving group due to the stability of the resulting sulfinate anion.
Electronic Effects of Other Substituents: The presence of other electron-withdrawing or -donating groups on the thiadiazole ring would also impact the reaction rate by affecting the stability of the Meisenheimer complex.
Thermodynamics:
Theoretical and Computational Investigations of 5 Methylsulfonyl 1,2,4 Thiadiazole
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic and structural properties of 5-Methylsulfonyl-1,2,4-thiadiazole.
Electronic Structure and Aromaticity Calculations (e.g., DFT, HOMO-LUMO analysis)
The electronic landscape of a molecule is key to understanding its reactivity, stability, and spectroscopic properties. For this compound, DFT calculations are commonly used to model its electronic structure. The 1,2,4-thiadiazole (B1232254) ring is an aromatic system, and its electronic properties are influenced by the substituents. isres.org The presence of a methylsulfonyl group at the 5-position significantly impacts the electron distribution within the molecule. ontosight.ai
A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.orgnih.gov A smaller gap generally suggests higher reactivity. researchgate.net In substituted thiadiazoles, the distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively. rdd.edu.iq For instance, in related thiadiazole derivatives, the HOMO is often localized over the thiadiazole ring, while the LUMO may be distributed across the substituent groups. researchgate.net
The aromaticity of the 1,2,4-thiadiazole ring is a defining feature, contributing to its stability. isres.org This property can be quantified through various computational indices. The inductive effect of the sulfur atom in the ring contributes to its weak base character and high aromaticity. isres.org
Table 1: Calculated Electronic Properties of a Representative Substituted Thiadiazole Note: This table presents example data from a related thiadiazole derivative to illustrate the typical output of DFT calculations, as specific data for this compound is not available.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 5.5 |
Conformational Analysis and Tautomerism Studies
The three-dimensional arrangement of atoms and the potential for different isomeric forms are crucial for understanding a molecule's interactions and properties.
Tautomerism: Tautomerism, the interconversion of structural isomers, is a known phenomenon in heterocyclic compounds like thiadiazoles. elsevierpure.comnih.gov For this compound, potential tautomeric forms could arise from proton migration, although the methylsulfonyl group itself is not typically involved in tautomerism. In related substituted thiadiazoles, amine-imine tautomerism is a well-studied example. nih.gov DFT calculations are a powerful tool to determine the relative energies of different tautomers, thereby predicting the most stable form in a given environment. acs.orgnih.gov For instance, studies on other thiadiazoles have successfully used DFT to distinguish between correct and incorrect tautomers by comparing calculated and experimental data. nih.gov
Vibrational Spectroscopy Predictions and Assignments
Computational methods can predict the vibrational spectra (Infrared and Raman) of a molecule with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands. researchgate.netresearchgate.net
DFT calculations are used to compute the harmonic vibrational frequencies. nih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental results. The analysis is further enhanced by calculating the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates (like bond stretches, angle bends, and torsions) to each vibrational mode. mdpi.com
For a molecule like this compound, key vibrational modes would include:
Thiadiazole ring vibrations: C=N, C-N, N-N, and C-S stretching modes. researchgate.netresearchgate.net
Methyl group vibrations: Symmetric and asymmetric stretching and bending modes of the C-H bonds. researchgate.net
Sulfonyl group vibrations: Symmetric and asymmetric stretching of the S=O bonds, which are typically strong and appear in a characteristic region of the IR spectrum.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Related Thiadiazole Derivative Note: This table provides representative frequency ranges based on studies of similar compounds. researchgate.netresearchgate.netmdpi.com
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| C=N (Thiadiazole ring) | Stretching | 1500 - 1580 |
| N-N (Thiadiazole ring) | Stretching | 1080 - 1090 |
| C-S (Thiadiazole ring) | Stretching | 580 - 620 |
| SO₂ (Sulfonyl group) | Asymmetric Stretching | 1300 - 1350 |
| SO₂ (Sulfonyl group) | Symmetric Stretching | 1150 - 1200 |
| CH₃ (Methyl group) | Asymmetric Stretching | 2980 - 3020 |
Molecular Modeling and Simulation
Moving beyond static quantum chemical calculations, molecular modeling and simulation techniques can explore the dynamic behavior of this compound.
Conformational Dynamics of this compound
While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a picture of how the molecule explores its conformational space over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing the flexibility and dynamic motions of different parts of the structure.
Ligand-Protein Interaction Modeling (Conceptual framework for future studies, if applicable as a probe)
Thiadiazole derivatives are known to exhibit a wide range of biological activities, often through interaction with protein targets. nih.govnih.gov The 1,2,4-thiadiazole scaffold is of particular interest as it can act as a bioisostere for other heterocyclic systems and can engage in crucial hydrogen bonding interactions. isres.org
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein. In a conceptual framework for future studies, this compound could be docked into the active sites of various enzymes to explore its potential as an inhibitor. The sulfonyl group, with its capacity for hydrogen bonding and polar interactions, could play a significant role in anchoring the ligand within a binding pocket. ontosight.ai
For example, 1,2,4-thiadiazoles have been investigated as inhibitors of cysteine proteases, where the sulfur atom of a cysteine residue can react with the N-S bond of the thiadiazole ring. researchgate.net Docking studies could help to identify proteins where the geometry and electronic properties of this compound are complementary to the active site, suggesting potential targets for further experimental investigation. researchgate.netrsc.org
Structure-Reactivity Relationship (SRR) Analysis
The arrangement of atoms and the distribution of electrons within a molecule are pivotal in dictating its chemical behavior. For this compound, the interplay between the aromatic thiadiazole ring and the strongly electron-withdrawing methylsulfonyl group at the 5-position creates a distinct electronic landscape that governs its reactivity.
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry provides powerful tools to predict and analyze reaction mechanisms that are often difficult to probe experimentally. For this compound, theoretical calculations can elucidate the most probable pathways for its reactions, particularly nucleophilic aromatic substitution (SNAAr), which is a characteristic reaction of electron-deficient aromatic systems.
The 1,2,4-thiadiazole ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. General studies on substituted 1,2,4-thiadiazoles have shown that the C5 position is the most susceptible to nucleophilic attack isres.org. The introduction of a potent electron-withdrawing group like the methylsulfonyl (-SO2CH3) group at this position is expected to significantly enhance this reactivity.
Computational models, primarily employing Density Functional Theory (DFT), can be used to map the potential energy surface of a reaction. This allows for the identification of key stationary points, including reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of its feasibility.
Table 1: Predicted Energetic Profile for Nucleophilic Aromatic Substitution on a Model 5-Substituted-1,2,4-Thiadiazole
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (Thiadiazole + Nu⁻) | 0.0 | Initial state |
| Transition State 1 (TS1) | [Value] | Formation of the Meisenheimer intermediate |
| Meisenheimer Intermediate | [Value] | Anionic σ-complex |
| Transition State 2 (TS2) | [Value] | Departure of the leaving group |
| Products (Substituted Thiadiazole + Leaving Group) | [Value] | Final state |
Note: The values in this table are hypothetical and would need to be determined through specific DFT calculations for this compound.
Analysis of Substituent Effects on Reactivity and Stability
The nature of substituents on an aromatic ring profoundly impacts its electronic properties and, consequently, its reactivity and stability. The methylsulfonyl group in this compound exerts a strong -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the thiadiazole ring.
This electron withdrawal has two major consequences:
Increased Reactivity towards Nucleophiles: The depletion of electron density at the C5 carbon makes it more electrophilic and thus more susceptible to attack by nucleophiles. This is a well-established principle in aromatic chemistry.
Computational studies on various substituted 1,3,4-thiadiazoles have utilized quantum chemical parameters to quantify the effects of different substituents on reactivity and stability cyberleninka.runih.govresearchgate.net. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and global reactivity descriptors (hardness, softness, electrophilicity) are calculated.
For this compound, it is predicted that the methylsulfonyl group would significantly lower the energy of the LUMO. A lower LUMO energy indicates a greater ability to accept electrons, which directly correlates with increased reactivity towards nucleophiles. The HOMO-LUMO gap is also a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.
Table 2: Calculated Quantum Chemical Parameters for a Series of 5-Substituted-1,2,4-Thiadiazole Derivatives (Hypothetical Values)
| Substituent (R) at C5 | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Global Hardness (η) | Global Electrophilicity (ω) |
| -H | [Value] | [Value] | [Value] | [Value] | [Value] |
| -CH3 (Electron-donating) | [Value] | [Value] | [Value] | [Value] | [Value] |
| -Cl (Electron-withdrawing) | [Value] | [Value] | [Value] | [Value] | [Value] |
| -SO2CH3 (Strongly electron-withdrawing) | [Lower Value] | [Significantly Lower Value] | [Smaller Value] | [Lower Value] | [Higher Value] |
Note: The values in this table are illustrative and represent the expected trends based on the electronic nature of the substituents. Actual values would require specific DFT calculations.
The data in the hypothetical table illustrates that an electron-donating group like methyl (-CH3) would raise the HOMO and LUMO energies and increase the HOMO-LUMO gap, leading to decreased reactivity towards nucleophiles. Conversely, a strongly electron-withdrawing group like methylsulfonyl (-SO2CH3) would significantly lower the LUMO energy, decrease the HOMO-LUMO gap, and increase the electrophilicity index, all of which point to a marked increase in reactivity towards nucleophilic attack at the C5 position.
Role of 5 Methylsulfonyl 1,2,4 Thiadiazole As a Synthetic Scaffold
A Building Block for Advanced Heterocyclic Systems
The inherent reactivity of the 1,2,4-thiadiazole (B1232254) ring, particularly at the 5-position, allows for its use as a foundational element in the synthesis of more complex heterocyclic structures. The methylsulfonyl group in 5-Methylsulfonyl-1,2,4-thiadiazole is an excellent leaving group, facilitating the introduction of various functionalities and the construction of fused and multi-heterocyclic systems.
Incorporation into Fused-Ring Systems
The displacement of the methylsulfonyl group by a dinucleophile is a key strategy for the synthesis of fused-ring systems. In this approach, a nucleophile with a second reactive site can attack the 5-position of the 1,2,4-thiadiazole ring, leading to an intermediate that subsequently cyclizes to form a fused bicyclic or polycyclic system. The specific nature of the resulting fused ring depends on the nature of the dinucleophile used. For instance, a dinucleophile containing a nitrogen and a sulfur atom could lead to the formation of a thiadiazolo-thiadiazine system, while a dinucleophile with two nitrogen atoms could result in a thiadiazolo-triazine.
A general representation of this synthetic approach is depicted below:
Scheme 1: General Strategy for Fused-Ring System Synthesis [Image of a chemical reaction showing this compound reacting with a dinucleophile (X-Y-H) to form a fused heterocyclic system, where X and Y are heteroatoms like N, S, or O.]
Green Chemistry Approaches in its Synthesis and Transformations
The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign methods for the synthesis and transformation of heterocyclic compounds, including this compound. Green chemistry principles, such as the use of safer reagents, waste minimization, and energy efficiency, are being increasingly applied to the production of this important synthetic scaffold.
Synthesis of the 1,2,4-Thiadiazole Ring
While specific green synthetic routes for this compound are not extensively detailed in publicly available literature, general green methodologies for the synthesis of the 1,2,4-thiadiazole core are applicable. Traditional methods often involve hazardous reagents and solvents. In contrast, modern approaches focus on minimizing environmental impact.
One notable green strategy involves the one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides under solvent-free conditions. nih.gov This method utilizes Lawesson's reagent for the initial thiolation, followed by oxidative dimerization with an oxidizing agent like tert-butyl hydroperoxide (TBHP). nih.gov The absence of a solvent significantly reduces volatile organic compound (VOC) emissions and simplifies product purification. nih.gov
Energy-efficient techniques such as microwave irradiation have also been successfully employed in the synthesis of various thiadiazole derivatives. nih.govresearchgate.netrsc.org Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov
Transformations: Oxidation of the Thioether Precursor
A key transformation in the synthesis of this compound is the oxidation of its precursor, 5-methylthio-1,2,4-thiadiazole. Green oxidation methods are particularly relevant here, as traditional oxidizing agents can be hazardous and produce significant waste.
Hydrogen Peroxide as a Green Oxidant:
Hydrogen peroxide (H₂O₂) is considered a green oxidizing agent because its primary byproduct is water. Several methodologies have been developed for the oxidation of thioethers to sulfones using H₂O₂.
A patented process for the synthesis of a related compound, 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, utilizes hydrogen peroxide in the presence of a catalyst system composed of boric acid and glacial acetic acid. google.com This approach offers a safer alternative to more hazardous oxidizing agents.
Continuous-flow microreactors represent another green approach for this transformation. A method for preparing 2-methylsulfonyl-5-trifluoromethyl-1,3,4-thiadiazole involves the continuous oxidation of the corresponding methylthio precursor with hydrogen peroxide in a microchannel reactor. google.com This technique offers enhanced safety, faster reaction times, and easier scalability. google.com The catalyst solution for this process can include various metal salts such as ammonium (B1175870) molybdate, ammonium vanadate, or sodium tungstate. google.com
Electrochemical oxidation in a continuous-flow microreactor also presents a highly sustainable option. rsc.org This method uses water as the oxygen source and avoids the need for chemical oxidants, with selectivity between the sulfoxide (B87167) and sulfone being controlled by the applied potential. rsc.org
Other Green Oxidation Systems:
Metal-free oxidation systems provide another avenue for the environmentally friendly conversion of thioethers to sulfones. One such system employs a combination of urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate, which allows for a clean conversion without the formation of sulfoxide intermediates.
The following table summarizes some of the green chemistry approaches applicable to the synthesis and transformation of this compound and its precursors.
| Reaction Type | Green Approach | Reagents/Conditions | Advantages | Reference |
| Thiadiazole Synthesis | Solvent-free synthesis | Primary amides, Lawesson's reagent, TBHP | Reduced VOCs, simplified purification | nih.gov |
| Thiadiazole Synthesis | Microwave-assisted synthesis | Various precursors | Shorter reaction times, higher yields, energy efficiency | nih.govresearchgate.netrsc.org |
| Thioether Oxidation | Catalytic oxidation with H₂O₂ | Hydrogen peroxide, boric acid, acetic acid | Use of a green oxidant, safer alternative | google.com |
| Thioether Oxidation | Continuous-flow microreactor | Hydrogen peroxide, various metal salt catalysts | Enhanced safety, faster reactions, scalability | google.com |
| Thioether Oxidation | Electrochemical oxidation | Continuous-flow microreactor, water as oxygen source | Avoids chemical oxidants, high selectivity | rsc.org |
| Thioether Oxidation | Metal-free oxidation | Urea-hydrogen peroxide, phthalic anhydride | Clean conversion, avoids metal catalysts |
The adoption of these green chemistry principles in the synthesis and transformation of this compound not only minimizes the environmental footprint but also often leads to more efficient and safer chemical processes.
Mechanistic Studies of Interactions Involving 5 Methylsulfonyl 1,2,4 Thiadiazole Derivatives Non Clinical Focus
Exploration of Molecular Targets and Pathways
Derivatives of 5-methylsulfonyl-1,2,4-thiadiazole have emerged as a significant scaffold in medicinal chemistry, not for direct clinical application but as tools for probing complex biological systems. Their unique chemical reactivity allows for detailed investigation into molecular interactions and biochemical pathways.
The 1,2,4-thiadiazole (B1232254) nucleus, particularly when substituted with a potent electron-withdrawing group like methylsulfonyl, engages with a variety of biological macromolecules. Research has highlighted its interactions with several classes of enzymes and receptors.
Carbonic Anhydrases (CAs): Thiazole-methylsulfonyl derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov These enzymes are crucial for processes like pH regulation and fluid balance. nih.gov Studies concluded that both the thiazole (B1198619) ring and the methylsulfonyl group are critical components for achieving significant inhibition of these metalloenzymes. nih.gov
Peroxisome Proliferator-Activated Receptors (PPARs): In the search for treatments for dyslipidemia, the 1,2,4-thiadiazole ring was used to replace a methylthiazole group in a known PPARδ selective agonist. nih.gov This modification unexpectedly resulted in a compound with submicromolar potency as a partial agonist at PPARα, while maintaining high potency at PPARδ, creating a potent PPARα/δ dual agonist. nih.gov
Cysteine-Containing Proteins: 5-Sulfonyl substituted 1,2,4-thiadiazoles exhibit remarkable reactivity with cysteine residues. nih.gov This has been demonstrated in studies with human histone deacetylase 8 (HDAC8), where the thiadiazole derivatives act as efficient modifiers of solvent-accessible cysteines. nih.gov
The specific reactivity of 5-sulfonyl-1,2,4-thiadiazoles makes them excellent probes for elucidating biochemical processes, particularly those involving protein thiols.
These compounds have been identified as superior alternatives to commonly used reagents like N-ethyl maleimide (B117702) for blocking free thiol groups in proteins. nih.gov Their rapid and selective reaction kinetics are highly advantageous. This property allows them to be used in techniques such as the biotin (B1667282) switch assay, a method for identifying and studying S-nitrosylated cysteine residues in proteins. nih.gov By efficiently blocking free thiols, these thiadiazole derivatives help to prevent disulfide rearrangement and allow for the accurate analysis of specific redox modifications on cysteine residues. nih.gov
The mechanisms by which these derivatives exert their effects are rooted in their distinct chemical structures.
Cysteine Protease Inhibition: The primary mechanism of interaction with cysteine-containing proteins is through covalent modification. 5-Sulfonyl- and 5-sulfinyl-substituted 1,2,4-thiadiazoles (TDZs) are highly reactive chemicals that modify free thiol groups on proteins. nih.gov The reaction proceeds via a nucleophilic aromatic substitution (SNAr), where the thiol group of a cysteine residue attacks the C5 position of the thiadiazole ring, displacing the sulfonyl group. nih.gov This forms a stable covalent bond between the protein and the thiadiazole moiety. The reactivity is tunable, with 5-SO₂-TDZs reacting faster than their 5-SO-TDZ counterparts, while 5-S-TDZs show no reactivity. nih.gov This specific and rapid covalent modification makes them effective inactivators of enzymes that rely on a catalytic cysteine.
COX-2 Enzyme Interactions: While the core is a 1,2,4-thiadiazole, related thiadiazole derivatives have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform involved in inflammation. frontiersin.orgnih.gov The inhibition mechanism is typically non-covalent, involving specific interactions within the enzyme's active site. For instance, studies on thiazole derivatives show that they bind to key amino acid residues in the COX-2 active site, such as His90, Arg513, and Tyr385, blocking the entry of the arachidonic acid substrate. frontiersin.org The design of these inhibitors often involves merging pharmacophores known to interact with the COX active site onto the thiadiazole scaffold. nih.gov
Table 1: Inhibitory Activity of Selected Thiadiazole Derivatives Against Various Enzymes
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Thiazole-methylsulfonyl derivatives | Carbonic Anhydrase I & II (hCA I, hCA II) | Showed significant inhibitory effects; both thiazole and methylsulfonyl groups are important for activity. | nih.gov |
| Thiadiazole-thiazolidinone hybrids | COX-2 | Compound 6l showed potent inhibition (IC50 = 70 nM) with high selectivity over COX-1 (SI = 220). | nih.gov |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-2 | Compounds 5d and 5e were potent and selective inhibitors with IC50 values of 0.76 µM and 0.98 µM, respectively. | frontiersin.org |
| 5-Sulfonyl-1,2,4-thiadiazoles | Cysteine-containing proteins (e.g., HDAC8) | Act as rapid and selective covalent modifiers of solvent-accessible cysteine residues. | nih.gov |
Structure-Mechanism Relationships
Understanding the relationship between the molecular structure of this compound derivatives and their mechanism of action is crucial for designing more specific and potent molecular probes and inhibitors.
The interaction of these compounds is dictated by the chemical properties of the thiadiazole ring and its substituents.
Covalent Interactions: For cysteine modification, the 5-sulfonyl group is paramount. It acts as an excellent leaving group in a nucleophilic aromatic substitution (SNAr) reaction. nih.gov The electron-withdrawing nature of the sulfonyl group makes the C5 carbon of the thiadiazole ring highly electrophilic and susceptible to attack by the nucleophilic thiol group of a cysteine residue. This leads to the irreversible covalent modification of the protein. nih.gov
Computational chemistry plays a vital role in predicting and explaining the interactions of thiadiazole derivatives.
Molecular Docking: This technique is widely used to predict the binding poses and affinities of thiadiazole derivatives within an enzyme's active site. For example, docking studies on thiazole-methylsulfonyl derivatives with carbonic anhydrase revealed significant interactions with active site amino acids, corroborating the experimental inhibition data. nih.gov Similarly, docking of inhibitors into the COX-2 active site helped identify the specific amino acid residues responsible for binding, guiding the design of more potent and selective compounds. frontiersin.orgnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of binding and conformational changes. These simulations have been used to support the findings of molecular docking for thiazole-methylsulfonyl derivatives with carbonic anhydrase. nih.gov In other studies, MD simulations were employed to understand the binding interactions of thiadiazole analogues with phenylalanyl-tRNA synthetase (PheRS), confirming the stability of the predicted binding modes. nih.gov These computational methods are indispensable for rational drug design, allowing for the in silico screening of virtual libraries and providing a deeper understanding of structure-mechanism relationships before undertaking complex synthesis. nih.govnih.gov
Table 2: Key Amino Acid Interactions for Thiazole Derivatives with COX-2 (PDB ID: 1CX2) from Docking Studies
| Compound | Interacting Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|
| Native Ligand in 1CX2 | His90, Leu352, Ser353, Arg513, Tyr355, Arg120, Val349, Val523, Tyr385, Trp387, Phe381, Leu384, Ala529 | Hydrogen bonds, Hydrophobic interactions | frontiersin.org |
| Derivative 5d | His90, Arg513, Phe518, Val523, Ser353 | Hydrogen bonds, Pi-Alkyl, Pi-Sulfur | frontiersin.org |
| Derivative 5e | His90, Gln192, Arg513, Val523, Ser353 | Hydrogen bonds, Pi-Alkyl | frontiersin.org |
Development of Chemical Biology Tools
The unique characteristics of the this compound scaffold, particularly the strong electron-withdrawing nature of the methylsulfonyl group, make it an intriguing candidate for the creation of specialized chemical biology tools. These tools are designed to probe biological systems with high precision, and the 1,2,4-thiadiazole core offers a stable and synthetically accessible platform for their development.
Affinity probes and labeling reagents are essential for identifying and studying the interactions of molecules within complex biological systems. The development of such tools from this compound would involve the introduction of a reactive handle for conjugation to biomolecules or a reporter group for detection. While direct literature on the synthesis of such probes from this specific compound is limited, established synthetic methodologies for 1,2,4-thiadiazoles allow for the rational design of these tools. organic-chemistry.orgnih.gov
A key strategy for creating affinity probes is the incorporation of "clickable" functional groups, such as terminal alkynes or azides, which can undergo highly efficient and specific cycloaddition reactions. For instance, a this compound derivative bearing a terminal alkyne could be synthesized and subsequently attached to an azide-modified biomolecule. nih.gov
The synthesis of such a probe could commence from a 5-halo-1,2,4-thiadiazole precursor. Nucleophilic substitution at the 5-position is a known reaction for this class of compounds. rsc.org A propargylamine (B41283) could be used as the nucleophile to introduce the terminal alkyne. The 3-position of the thiadiazole ring could be functionalized with a group that directs the probe to its intended biological target.
Alternatively, a 5-amino-1,2,4-thiadiazole derivative could serve as a starting point. The amino group can be functionalized through diazotization followed by substitution, or through acylation with a molecule containing the desired reactive handle. nih.gov
Below is a table outlining potential functionalized this compound derivatives for use as affinity probes and labeling reagents.
| Derivative Name | Functional Group | Intended Application |
| 3-Aryl-5-methylsulfonyl-1,2,4-thiadiazole-N-propargylamide | Terminal Alkyne | Click chemistry-based target identification |
| 3-Azidomethyl-5-methylsulfonyl-1,2,4-thiadiazole | Azide | Bioorthogonal labeling of alkyne-tagged proteins |
| 3-(Biotinamido)methyl-5-methylsulfonyl-1,2,4-thiadiazole | Biotin | Affinity-based purification of target proteins |
| 3-(Fluoresceinyl)thioureido-5-methylsulfonyl-1,2,4-thiadiazole | Fluorescein | Fluorescence imaging of cellular targets |
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light or heat. The development of molecular switches based on the 1,2,4-thiadiazole scaffold is an emerging area of research, with the potential for applications in materials science and photopharmacology. The photoisomerization of aromatic compounds is a well-established principle for the design of such switches. rsc.org
The 1,2,4-thiadiazole ring, being a five-membered heterocycle, can be incorporated into larger systems that exhibit photochromism. The presence of the strongly electron-withdrawing methylsulfonyl group at the 5-position is expected to significantly influence the photophysical properties of the molecule. researchgate.netrsc.org This group can modulate the energy levels of the molecular orbitals involved in photoexcitation and subsequent isomerization.
One potential design for a 1,2,4-thiadiazole-based molecular switch involves creating a molecule that can undergo a reversible electrocyclization reaction upon irradiation with light of a specific wavelength. For example, a diarylethene-type switch could be constructed where the 1,2,4-thiadiazole ring is one of the aryl groups. The electronic properties of the methylsulfonyl group could be tuned to control the absorption spectra of the open and closed forms of the switch, as well as the quantum yield of the switching process.
Another approach could involve the synthesis of an azobenzene (B91143) derivative incorporating the this compound moiety. The trans-cis isomerization of the azo group is a well-known photo-responsive process. The electronic nature of the substituents on the azobenzene core can have a profound effect on its switching behavior. The electron-withdrawing character of the this compound could be exploited to fine-tune the properties of the molecular switch.
The table below presents hypothetical designs for molecular switches based on the this compound scaffold.
| Switch Type | Core Structure | Switching Mechanism | Potential Application |
| Diarylethene | 1,2-Bis(3-(5-methylsulfonyl-1,2,4-thiadiazolyl))cyclopentene | 6π-Electrocyclization | Optical data storage |
| Azobenzene | 4-((5-Methylsulfonyl-1,2,4-thiadiazol-3-yl)diazenyl)phenol | Trans-cis Isomerization | Photocontrolled release systems |
| Spiropyran | Spiro[indoline-2,2'-(5'-methylsulfonyl- organic-chemistry.orgnih.govnih.govthiadiazolo[...])] | Ring-opening/closing | Photochromic materials |
The rational design and synthesis of these and other chemical biology tools based on this compound hold promise for advancing our understanding of complex biological processes and for the development of novel functional materials. Further experimental validation is necessary to realize the full potential of this intriguing heterocyclic compound.
Future Research Directions and Perspectives for 5 Methylsulfonyl 1,2,4 Thiadiazole
Development of Novel and Efficient Synthetic Routes
The advancement of synthetic chemistry continually seeks methodologies that are not only efficient but also environmentally benign. For 5-Methylsulfonyl-1,2,4-thiadiazole, future research in its synthesis is envisioned to move towards more sustainable and technologically advanced approaches.
Sustainable and Atom-Economical Synthesis
Future synthetic strategies for this compound are expected to prioritize sustainability and atom economy. This involves the design of reactions that maximize the incorporation of all starting material atoms into the final product, minimizing waste. Research should focus on the development of catalytic systems that avoid the use of stoichiometric and often hazardous reagents.
Recent advancements in the synthesis of the broader 1,2,4-thiadiazole (B1232254) class have highlighted the use of greener methods. For instance, transition-metal-free approaches and the use of environmentally benign oxidants like molecular oxygen or hydrogen peroxide are promising areas. mdpi.com A notable development is the sodium carbonate-promoted synthesis of 5-amino-1,2,4-thiadiazoles using elemental sulfur and air as a green oxidant, which offers low cost, low toxicity, and water as the sole byproduct. nih.gov Future work could adapt such principles to the synthesis of sulfonyl-substituted thiadiazoles.
Table 1: Comparison of Potential Sustainable Synthesis Parameters
| Feature | Conventional Methods | Future Sustainable Methods |
| Catalyst | Stoichiometric reagents, heavy metals | Recyclable catalysts, metal-free catalysts, biocatalysts |
| Solvent | Chlorinated hydrocarbons, DMF | Water, ionic liquids, deep eutectic solvents, solvent-free conditions |
| Oxidant | Peroxy acids, permanganates | O₂, H₂O₂ |
| Byproducts | Toxic waste, salts | Water, benign byproducts |
| Atom Economy | Often low | High |
Flow Chemistry and Continuous Processing Approaches
The adoption of flow chemistry and continuous processing offers significant advantages in terms of safety, scalability, and efficiency for the synthesis of heterocyclic compounds. researchgate.net The ability to handle hazardous intermediates in a contained and controlled manner makes flow chemistry particularly attractive for the synthesis of thiadiazoles, which can involve malodorous and reactive sulfur compounds.
A continuous flow process has been successfully developed for the synthesis and derivatization of 1,2,4-thiadiazole heterocycles, demonstrating the potential for safe and efficient production. researchgate.net Future research should aim to develop a continuous flow synthesis for this compound. This would involve the design of a reactor setup that allows for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity.
Advanced Spectroscopic and Structural Characterization
A thorough understanding of the structural and electronic properties of this compound is paramount for its rational application in various fields. Future research should employ advanced analytical techniques to gain deeper insights.
Elucidation of Solid-State Structures
While the crystal structures of several 1,2,4-thiadiazole derivatives have been determined, to date, a definitive single-crystal X-ray diffraction study for this compound has not been reported. researchgate.netresearchgate.netchemicalbook.com Obtaining high-quality crystals and performing X-ray crystallographic analysis is a critical future direction. This would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. Such data is invaluable for understanding the compound's physical properties and for computational modeling. For instance, the crystal structure of a related compound, 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate, revealed a network of hydrogen bonds forming sheet-like structures. researchgate.net
Advanced NMR and Mass Spectrometry Applications
Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques are crucial for the unambiguous characterization and for probing the subtle structural and dynamic features of this compound.
Future research should focus on comprehensive 1D and 2D NMR studies, including ¹H, ¹³C, ¹⁴N, and ¹⁵N NMR spectroscopy. mdpi.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively assign all proton and carbon signals. For analogous sulfonamide-1,2,4-triazole and 1,3,4-thiadiazole (B1197879) derivatives, conformational analysis has been successfully performed using a combination of NMR spectroscopy and molecular modeling. wisdomlib.org
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Advanced MS/MS fragmentation studies could elucidate the fragmentation pathways of the molecule, providing valuable structural information. For related 1,3,4-thiadiazole derivatives, detailed mass spectral data has been reported. epo.org
Table 2: Hypothetical Spectroscopic Data for Future Elucidation of this compound
| Technique | Parameter | Predicted Data Range/Pattern |
| ¹H NMR | Chemical Shift (δ) | Aromatic proton signal (if present on a substituent), singlet for the methyl group of the sulfonyl moiety. |
| ¹³C NMR | Chemical Shift (δ) | Resonances for the thiadiazole ring carbons, methyl carbon of the sulfonyl group. |
| HRMS | m/z | Precise mass corresponding to the molecular formula C₃H₃N₂O₂S₂. |
| MS/MS | Fragmentation | Loss of SO₂, CH₃, and other characteristic fragments of the thiadiazole ring. |
Innovative Applications in Chemical Synthesis
The unique electronic properties of the 1,2,4-thiadiazole ring, enhanced by the electron-withdrawing methylsulfonyl group, position this compound as a versatile building block for the synthesis of novel and complex molecules.
Future research should explore its utility as a precursor for the synthesis of new heterocyclic systems and as a ligand in coordination chemistry. The 1,2,4-thiadiazole scaffold is considered a "privileged structure" in medicinal chemistry, and the introduction of the methylsulfonyl group could lead to the development of compounds with novel biological activities. epo.orgchemicalbook.com Its potential as a building block for organic materials with interesting electronic or optical properties also warrants investigation. The synthesis of a related compound, 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, as an intermediate for herbicides highlights the potential of sulfonyl-thiadiazoles in agrochemicals. The development of synthetic routes that allow for the selective functionalization of the thiadiazole ring will be key to unlocking its full potential as a versatile synthetic intermediate.
Catalytic Roles or Ligand Development
The exploration of 1,2,4-thiadiazole derivatives as ligands in coordination chemistry and catalysis is a burgeoning field. The nitrogen atoms within the heterocyclic core of 1,2,4-thiadiazoles can act as directing groups in C-H activation reactions, highlighting their potential in the development of novel catalytic systems. nih.gov The coordination chemistry of thiadiazoles has demonstrated their versatility as ligands, forming complexes with various transition metals. researchgate.net These complexes, in turn, can exhibit unique catalytic properties.
Future research could focus on the synthesis of metal complexes incorporating this compound as a ligand. The strong electron-withdrawing nature of the methylsulfonyl group is expected to modulate the electron density on the thiadiazole ring, thereby influencing the coordination properties and the catalytic activity of the resulting metal center. Investigations into the use of such complexes in reactions like cross-coupling, oxidation, and reduction could yield novel and efficient catalytic converters. A recent study has shown the successful iridium-catalyzed regioselective C-H sulfonamidation of 1,2,4-thiadiazoles in water, a green solvent, which underscores the potential for developing environmentally benign catalytic processes involving such derivatives. nih.gov
Table 1: Potential Catalytic Applications of this compound Metal Complexes
| Catalytic Reaction | Potential Metal Center | Rationale |
| Cross-Coupling Reactions | Palladium, Nickel | The thiadiazole can act as a stabilizing ligand for the metal center. |
| Oxidation Catalysis | Iron, Copper, Manganese | The electron-deficient nature of the ligand could enhance the oxidative stability of the catalyst. |
| Reduction Catalysis | Ruthenium, Rhodium | The ligand can be tuned to influence the selectivity of reduction processes. |
| C-H Activation/Functionalization | Iridium, Rhodium | The nitrogen atoms of the thiadiazole ring can serve as directing groups. nih.gov |
Asymmetric Synthesis using 1,2,4-Thiadiazole Chiral Auxiliaries
The development of chiral ligands and auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the stereoselective preparation of enantiomerically pure compounds. While C2-symmetric ligands have been historically dominant, nonsymmetrical ligands have gained prominence for their successful application in various metal-catalyzed reactions. nih.gov The inherent asymmetry that can be introduced into the 1,2,4-thiadiazole scaffold makes it an intriguing candidate for the design of novel chiral auxiliaries.
Future investigations could explore the synthesis of chiral derivatives of this compound. By introducing a chiral substituent at the 3-position of the ring, it may be possible to develop a new class of chiral auxiliaries. The methylsulfonyl group at the 5-position would likely play a crucial role in influencing the stereochemical outcome of reactions by modulating the steric and electronic environment around the chiral center. These new auxiliaries could potentially be employed in a range of asymmetric transformations, including aldol (B89426) reactions, Diels-Alder reactions, and asymmetric alkylations, to produce chiral building blocks for the synthesis of complex molecules. The development of dipeptide-based multifunctional Brønsted base organocatalysts for the asymmetric annulation of 5H-thiazol-4-ones demonstrates the potential of heterocyclic systems in asymmetric catalysis. nih.gov
Continued Exploration of Molecular Interactions
Deeper Mechanistic Insights into Biochemical Interactions
The 1,2,4-thiadiazole ring is a bioisostere of the pyrimidine (B1678525) moiety, suggesting its potential to interact with biological targets such as enzymes and receptors. isres.org Indeed, various substituted 1,2,4-thiadiazoles have been investigated for their biological activities. For instance, a series of 2,3,5-substituted nih.govnih.govnih.gov-thiadiazoles were identified as covalent inhibitors of the 3C-Like protease of SARS-CoV-2, acting via a ring-opening metathesis reaction with the catalytic cysteine residue. nih.gov The electrophilic nature of the sulfur atom in the thiadiazole ring was proposed to be key to this covalent modification. nih.gov
The presence of the strongly electron-withdrawing methylsulfonyl group in this compound is expected to enhance the electrophilicity of the thiadiazole ring, making it a prime candidate for similar covalent interactions with nucleophilic residues in protein active sites. Future research should focus on detailed mechanistic studies to understand how this specific compound interacts with various biological targets. This could involve a combination of biochemical assays, X-ray crystallography, and computational modeling to elucidate the precise binding modes and reaction mechanisms. Such studies could reveal novel therapeutic targets and provide a rational basis for the design of more potent and selective inhibitors. For example, studies on thiazole (B1198619) derivatives containing a phenyl sulfonyl group have shown notable inhibition of the B-RAFV600E kinase enzyme. nih.gov
Use as a Scaffold for High-Throughput Screening Library Design
Combinatorial chemistry and high-throughput screening are powerful tools in modern drug discovery, allowing for the rapid synthesis and evaluation of large numbers of compounds to identify new drug leads. The design of these libraries is crucial, and it is beneficial to use scaffolds that are synthetically accessible and can be readily diversified. capes.gov.brcapes.gov.br The 1,2,4-thiadiazole core represents an attractive scaffold for the construction of combinatorial libraries due to the relative ease of introducing diverse substituents at the 3- and 5-positions. nih.govacs.org
This compound can serve as a key building block for the creation of focused chemical libraries. The methylsulfonyl group provides a constant feature, while a wide array of chemical functionalities can be introduced at the 3-position. This approach allows for a systematic exploration of the structure-activity relationships (SAR) of this class of compounds. These libraries can then be screened against a wide range of biological targets to identify novel hits for various diseases. The development of a library of 1,2,4-thiadiazole-1,2,4-triazole derivatives with amide functionality has demonstrated the utility of this scaffold in generating compounds with potent anticancer activities. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
